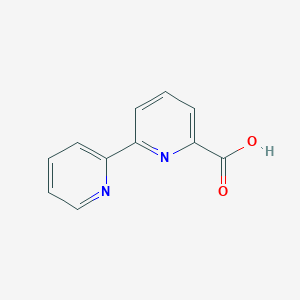

2,2'-Bipyridine-6-carboxylic acid

Vue d'ensemble

Description

2,2'-Bipyridine-6-carboxylic acid is a chemical compound that is part of the bipyridine family, characterized by the presence of a carboxylic acid functional group at the 6-position of the bipyridine structure. This compound is of interest due to its potential applications in various fields, including catalysis, material science, and medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of 2,2'-bipyridine-6-carboxylic acid can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, leading to the formation of 6-aminonicotinic acid, which is closely related to the target compound . Another approach involves the synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from a pivotal 5'-methyl-6-bromo-2,2'-bipyridine building block .

Molecular Structure Analysis

The molecular structure of 2,2'-bipyridine-6-carboxylic acid derivatives has been explored through various studies. Single-crystal X-ray diffraction studies have revealed the octahedral coordination geometry of ruthenium(II) complexes with bipyridine dicarboxylic acid as neutral bidentate donors . Similarly, the crystal structure of 2,6-diphenylpyridine-4-carboxylic acid shows the formation of intermolecular hydrogen bonds leading to dimer formation, which is indicative of the potential for hydrogen bonding in related bipyridine carboxylic acids .

Chemical Reactions Analysis

The reactivity of 2,2'-bipyridine-6-carboxylic acid derivatives has been demonstrated in various chemical reactions. For example, the in situ oxidation and decarboxylation of 4,4',6,6'-tetramethyl-2,2'-bipyridine under acidic hydrothermal conditions can lead to the formation of 4,4',6-tricarboxy-2,2'-bipyridine and its copper(II) coordination polymer . Additionally, the incorporation of carboxylic acid functionalities into 2,2'-bipyridine has been shown to influence the biological activity of ruthenium(II) complexes, affecting DNA/protein binding, antioxidant activity, and cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bipyridine-6-carboxylic acid derivatives are influenced by the presence of the carboxylic acid group. The introduction of carboxylic acid functionalities can enhance the solubility of lanthanide complexes and affect their photophysical properties . Moreover, the coordination polymers based on 4,4'-bipyridine-2,6,2',6'-tetracarboxylate exhibit interesting adsorption properties, which can be utilized in applications such as gas storage and separation .

Applications De Recherche Scientifique

Solar Cell Applications

2,2'-Bipyridine-6-carboxylic acid derivatives have been investigated for use in dye-sensitized solar cells (DSCs). Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids show potential for incorporation into copper-based DSCs, indicating their role in enhancing solar energy conversion efficiencies (Constable et al., 2009).

Ligand Synthesis for Complexation

The synthesis of derivatives of 2,2'-Bipyridine-6-carboxylic acid, such as mono-, bis- and tris-tridentate ligands, has been explored. These derivatives are particularly well-suited for complexation with lanthanide(III) cations, which are crucial in various chemical processes (Charbonnière et al., 2001).

Photophysical Properties in Lanthanide Complexes

New organic-soluble lanthanide complexes of 4-(4-alkoxyphenyl)-2,2′-bipyridine-6-carboxylic acids have been synthesized. Their photophysical properties were investigated, providing insights into their potential applications in luminescence and electronic devices (Krinochkin et al., 2019).

Coordination Chemistry with Metals

Studies on the coordination behavior of 2,2'-Bipyridine-6-carboxylic acid and its derivatives with rare and alkaline earth metals have been conducted. This research is significant for understanding the formation of complex structures and networks in coordination chemistry (Kelly et al., 2008).

Hydrogen Sulfide Capture

2,2'-Bipyridine-6-carboxylic acid has been used in the synthesis of a metal–organic framework (MOF) for hydrogen sulfide removal. The integration of metal ions into the MOF structure shows high performance in capturing toxic hydrogen sulfide, particularly in the case of copper-loaded samples (Nickerl et al., 2014).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Orientations Futures

Propriétés

IUPAC Name |

6-pyridin-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTILGDVDYWICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452568 | |

| Record name | 2,2'-Bipyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyridine-6-carboxylic acid | |

CAS RN |

4392-87-4 | |

| Record name | [2,2′-Bipyridine]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.